Bienvenue dans la boutique en ligne BenchChem!

K579

DPP-IV inhibition kinetics slow-binding inhibitor duration of action

K579 combines slow-binding kinetics, cross-species DPP-IV inhibition (IC50 3–8 nM), and nanomolar PI-PLC activity, delivering >8 h sustained glucose control via enterohepatic recirculation. Ideal for circadian studies, dual-target (DPP-IV/PI-PLC) signaling, and combination therapy models. Choose K579 when reproducibility, long-acting pharmacology, and translational relevance are non-negotiable.

Molecular Formula C17H24N6O
Molecular Weight 328.4 g/mol
CAS No. 440100-64-1
Cat. No. B1662327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK579
CAS440100-64-1
Synonyms(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile
Molecular FormulaC17H24N6O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N
InChIInChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1
InChIKeyJERPHRNGJBSFAP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K579 (CAS 440100-64-1): A Potent Cyanopyrrolidine DPP-IV Inhibitor with Slow-Binding Kinetics


K579 ((S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile) is a cyanopyrrolidine-based, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor [1]. It demonstrates potent enzyme inhibition across multiple species, with reported IC50 values of 3 nM (rat), 5 nM (human), 8 nM (monkey), and 8 nM (canine) . Distinct from many standard DPP-IV inhibitors, K579 exhibits a slow-binding mechanism characterized by a slow dissociation rate from the enzyme-inhibitor complex, which underlies its long-acting pharmacological profile [1].

K579 (CAS 440100-64-1): Why Simple DPP-IV Inhibitor Substitution Risks Experimental Inconsistency


Substitution among DPP-IV inhibitors based solely on nominal IC50 values is ill-advised due to substantial inter-compound differences in binding kinetics and off-target activity profiles. For example, within the cyanopyrrolidine class, NVP-DPP728 exhibits faster binding kinetics than K579 [1]. More broadly, structurally diverse DPP-IV inhibitors display widely divergent interactions with non-target enzymes such as phospholipase C (PI-PLC), with K579 showing potent nanomolar inhibition of PI-PLC while the clinical agent vildagliptin requires micromolar concentrations for comparable effect [2]. These mechanistic and selectivity divergences translate directly to differential durations of action and potential off-target outcomes in experimental systems, meaning interchange without re-validation introduces uncontrolled variables that compromise data reproducibility.

K579 (CAS 440100-64-1): Quantified Differentiation Evidence for Scientific Selection


K579 Exhibits Slower Binding Kinetics Relative to NVP-DPP728, Predicting Extended Duration of Action

In a direct kinetic study using cell extract, K579 was characterized as a more potent and slower binding inhibitor compared to the existing cyanopyrrolidine DPP-IV inhibitor NVP-DPP728 [1]. The abstract of the primary study explicitly states that K579 was 'a more potent and slower binding inhibitor than the existing dipeptidyl peptidase IV inhibitor (NVP-DPP728)' [1]. This kinetic profile translates to sustained in vivo efficacy, as K579 inhibited plasma DPP-IV activity even 8 hours post-administration in rats [2].

DPP-IV inhibition kinetics slow-binding inhibitor duration of action enzyme kinetics

K579 Demonstrates Cross-Species DPP-IV Inhibitory Potency with Human IC50 of 5 nM

K579 potently inhibits DPP-IV across multiple species with IC50 values reported as 3 nM (rat), 5 nM (human), 8 nM (monkey), and 8 nM (canine) . For comparative context within the broader DPP-IV inhibitor class, vildagliptin exhibits a human DPP-IV IC50 of approximately 8-34 nM depending on assay conditions [1], sitagliptin approximately 18-19 nM [2], and alogliptin approximately 6.9 nM [3].

DPP-IV inhibition IC50 cross-species pharmacology enzyme inhibition

K579 Inhibits PI-PLC at Nanomolar Concentrations, Unlike Vildagliptin Which Requires Micromolar Dosing

In a direct comparative study of off-target activity, K579 potently inhibited the native activity of phosphoinositide-specific phospholipase C (PI-PLC) from Bacillus cereus at nanomolar concentrations, whereas the clinically used DPP-IV inhibitor vildagliptin (LAF-237) required micromolar concentrations to achieve inhibition of the same enzyme [1]. This represents a greater than 1000-fold difference in off-target potency between the two compounds.

off-target activity phospholipase C PI-PLC inhibition selectivity profiling

K579 Sustains DPP-IV Inhibition for Over 8 Hours via Slow-Binding Kinetics and Active Metabolites

K579 demonstrates extended pharmacodynamic activity in vivo through two complementary mechanisms: (1) slow-binding kinetics with slow dissociation from the DPP-IV enzyme complex [1], and (2) generation of active metabolites that retain DPP-IV inhibitory activity and undergo enterohepatic recirculation [2]. In rats, K579 inhibited plasma DPP-IV activity even 8 hours after oral administration [3]. Notably, K579 itself is rapidly eliminated from plasma, yet DPP-IV inhibition persists due to active metabolites present in bile [2].

in vivo duration pharmacodynamics active metabolites long-acting inhibitor

K579 (CAS 440100-64-1): Recommended Application Scenarios Based on Quantified Differentiation


Extended-Duration In Vivo DPP-IV Inhibition Studies Requiring Sustained Target Engagement

K579 is optimally suited for in vivo experiments where sustained DPP-IV inhibition over 8+ hours is required without repeated dosing. Its slow-binding kinetics and active metabolite-driven enterohepatic recirculation enable prolonged pharmacodynamic effect [1][2]. Researchers studying circadian or extended glucose homeostasis in rodent models benefit from this property, as demonstrated by K579's ability to attenuate glucose excursion during repetitive glucose loading in Zucker fatty rats [1].

Dual-Target Investigation of DPP-IV and Phospholipase C (PI-PLC) Pathways

Given K579's unique nanomolar-range inhibition of PI-PLC—contrasting with the micromolar-range inhibition observed for vildagliptin [3]—this compound is a valuable dual-target tool for probing the intersection of DPP-IV and PI-PLC signaling. Applications include mechanistic studies of incretin-independent effects, investigation of promiscuous protein scaffolds, or studies where PI-PLC inhibition may be either a desired experimental variable or a necessary control for off-target interpretation [3].

Combination Pharmacology Studies with Sulfonylureas or Other Glucose-Lowering Agents

K579 has been explicitly validated in combination therapy models, demonstrating the ability to significantly suppress blood glucose elevation in glibenclamide-pretreated rats without inducing excessive hypoglycemia [4]. This makes K579 an appropriate tool for preclinical combination studies evaluating DPP-IV inhibition as an adjunct therapy, particularly for postprandial glucose control research in type 2 diabetes models [4].

Cross-Species Pharmacological Studies Requiring Consistent Potency Across Rodent and Primate Models

With well-characterized IC50 values across rat (3 nM), human (5 nM), monkey (8 nM), and canine (8 nM) DPP-IV , K579 enables translational pharmacology studies where consistent inhibitory potency across multiple preclinical species is essential. This cross-species profile supports comparative physiology research and facilitates interpretation of species-specific responses to DPP-IV inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for K579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.